Aqabamycin C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)-4-phenylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-12-7-6-10(8-11(12)18(22)23)14-13(15(20)17-16(14)21)9-4-2-1-3-5-9/h1-8,19H,(H,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZWHCDOYSVJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence, Microorganism Cultivation, and Isolation Methodologies
Identification of the Producing Marine Microorganism
The source of Aqabamycin C is a marine bacterium identified as Vibrio sp., strain WMBA. nih.govresearchgate.net This strain was identified during a screening of marine bacteria for the production of secondary metabolites with antibacterial and cytotoxic properties. nih.govresearchgate.netresearchgate.net
The producing organism, strain WMBA, was classified based on 16S rRNA gene sequence analysis. This analysis revealed a 99% similarity to other Vibrio species, with its closest phylogenetic relative identified as Vibrio splendidus biovar II. researchgate.net The general taxonomic classification for the Vibrio genus is as follows:
| Taxonomic Rank | Classification |
| Domain | Bacteria |
| Phylum | Pseudomonadota |
| Class | Gammaproteobacteria |
| Order | Vibrionales |
| Family | Vibrionaceae |
| Genus | Vibrio |
| Data derived from the NCBI Taxonomy Browser. wikipedia.orgnih.gov |
Biochemical and physiological characterization further confirmed its identity within the Vibrio genus. researchgate.net Vibrio are Gram-negative, motile, curved-rod shaped bacteria commonly found in saltwater environments. wikipedia.org
The Vibrio sp. strain WMBA was isolated from the surface of the soft coral Sinularia polydactyla. nih.govresearchgate.netbioline.org.br This coral was collected from the Red Sea in Aqaba, Jordan. goettingen-research-online.de Bacteria that colonize the surfaces of sedentary marine animals like soft corals are known to produce a diverse array of chemical compounds. researchgate.netgoettingen-research-online.de These metabolites are believed to play a role in protecting the host organism from pathogens and fouling microorganisms. goettingen-research-online.demdpi.com
The relationship between Vibrio sp. WMBA and Sinularia polydactyla is considered symbiotic. bioline.org.br It is suggested that the production of bioactive compounds by associated bacteria is a crucial component of the host's defense mechanisms. bioline.org.brmdpi.com Species of the genus Vibrio represent a significant portion of the culturable bacteria in marine habitats and are frequently found in association with aquatic plants and animals. researchgate.netmdpi.com
Fermentation Strategies for Secondary Metabolite Production
To produce this compound in the laboratory, Vibrio sp. WMBA is cultured through fermentation. nih.govmdpi.com This process allows for the generation of sufficient quantities of the desired secondary metabolites for isolation and study.
The production of aqabamycins is achieved through submerged cultivation. For initial seed cultures, Vibrio sp. WMBA is grown in a suitable liquid medium on a rotary shaker (120 r.p.m.) at 25°C for 36 hours. researchgate.net The study that first isolated this compound utilized two different production media, a complex medium (M1) and a defined medium (B1), to cultivate the bacteria. The composition of these media was optimized to support the prolific production of secondary metabolites. nih.govresearchgate.net
For larger-scale production, a 20-liter Biolafitte C-6 fermenter containing 15 liters of the selected medium was used. researchgate.net The fermentation was maintained with an agitation of 150 r.p.m. and an aeration rate of 4 liters per minute. researchgate.net Samples were drawn every 12 hours to monitor the process. The optimal time for harvest was determined to be between 36 and 48 hours, a point when the antimicrobial activity of the culture reached its maximum and the optical density began to decrease. researchgate.netresearchgate.net
Extraction and Initial Purification Techniques
Following fermentation, a multi-step process is employed to extract and purify this compound from the culture broth.
The process begins with the collection of the culture broth after 36-48 hours of fermentation. researchgate.net The bacterial biomass is then separated from the liquid supernatant by centrifugation. researchgate.net The supernatant, which contains the secreted secondary metabolites, is extracted with an organic solvent, typically ethyl acetate (B1210297).
The resulting crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds. researchgate.net A general purification scheme involves:
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated using column chromatography on silica gel.
Size-Exclusion Chromatography: Fractions containing the compounds of interest are further purified using Sephadex LH-20 chromatography.
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC, yielding the pure compound. researchgate.net
The specific sequence and combination of these techniques depend on the initial fermentation medium used (M1 or B1), as the profile of metabolites can vary. researchgate.net
Advanced Chromatographic Separation Methods for this compound Isolation
The isolation of pure this compound from the crude ethyl acetate extract is a multi-step process that relies on various advanced chromatographic techniques to separate it from a complex mixture of other metabolites. researchgate.netnih.gov The purification strategy involves a series of sequential chromatographic steps with different stationary and mobile phases to achieve high purity. researchgate.net
The initial purification step involves subjecting the crude extract to column chromatography on a silica gel stationary phase. researchgate.netresearchgate.net A gradient elution system is employed, starting with a less polar solvent mixture and gradually increasing the polarity. For instance, a mobile phase gradient of cyclohexane (B81311) and ethyl acetate (EtOAc) is used, ranging from a 50:50 to an 85:15 mixture. researchgate.netresearchgate.net This initial separation divides the crude extract into several major fractions based on polarity. researchgate.net
The fraction containing this compound is then subjected to further purification. researchgate.net This typically involves another round of silica gel column chromatography, but with a different solvent gradient system, such as cyclohexane-EtOAc mixtures ranging from 90:10 to 50:50, to further resolve the compounds. researchgate.netresearchgate.net
A key technique used in the finer purification stages is size-exclusion chromatography, specifically using Sephadex LH-20. researchgate.netindexcopernicus.com This method separates molecules based on their size. The fraction containing this compound is passed through a Sephadex LH-20 column, which effectively removes impurities of different molecular weights. researchgate.netgoettingen-research-online.de
The final step in achieving pure this compound involves preparative High-Performance Liquid Chromatography (Prep-HPLC). researchgate.netnumberanalytics.com This high-resolution technique is crucial for separating structurally similar compounds. numberanalytics.com The semi-purified fraction is injected into a Prep-HPLC system equipped with a reversed-phase (RP-18) column. researchgate.net An isocratic or gradient mobile phase, commonly a mixture of acetonitrile (B52724) (MeCN) and water (H₂O), is used to elute the individual compounds. researchgate.netui.ac.id The retention time for this compound under specific analytical HPLC conditions has been reported, which aids in its identification and collection during the preparative run. researchgate.net
Table 2: Chromatographic Methods for this compound Purification
| Chromatographic Step | Stationary Phase | Mobile Phase / Eluent | Purpose |
|---|---|---|---|
| Initial Column Chromatography | Silica Gel | Cyclohexane-Ethyl Acetate (EtOAc) gradient (e.g., 50:50 to 85:15) researchgate.netresearchgate.net | Gross fractionation of crude extract. researchgate.net |
| Secondary Column Chromatography | Silica Gel | Cyclohexane-EtOAc gradient (e.g., 90:10 to 50:50) researchgate.netresearchgate.net | Further purification of the target fraction. researchgate.net |
| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol researchgate.net | Separation based on molecular size, removing impurities. researchgate.netindexcopernicus.com |
| Preparative HPLC | Reversed-Phase C18 (RP-18) Silica | Acetonitrile (MeCN) / Water (H₂O) researchgate.net | Final purification to yield pure this compound. researchgate.netnumberanalytics.com |
Table 3: Research Findings on Isolated Aqabamycins
| Compound | Yield (mg from 20L culture) | Analytical HPLC Retention Time (minutes) |
|---|---|---|
| Aqabamycin A | 23.0 | 17.5 |
| Aqabamycin B | 1.8 | 16.5 |
| This compound | 1.2 | 15.8 |
| Aqabamycin D | 2.5 | 16.2 |
| Aqabamycin E/E' | 2.0 | 14.2/14.5 |
| Aqabamycin F | 1.0 | 13.5 |
| Aqabamycin G | 1.5 | 18.2 |
Data sourced from Al-Zereini et al., 2010. researchgate.netresearchgate.net
Table 4: Compound Names Mentioned in Article
| Compound Name |
|---|
| Aqabamycin A |
| Aqabamycin B |
| This compound |
| Aqabamycin D |
| Aqabamycin E |
| Aqabamycin F |
| Aqabamycin G |
| Ethyl acetate |
| Cyclohexane |
| Methanol |
Biosynthetic Pathways and Molecular Biogenesis
Proposed Biosynthetic Precursors and Intermediates
The core structure of Aqabamycin C, a substituted indolylmaleimide, suggests a convergent biosynthesis from at least two distinct precursor molecules: one providing the indole (B1671886) moiety and the other contributing the maleimide (B117702) and nitrophenyl components.
Based on the biosynthesis of other indolylmaleimide natural products, the indole-3-carboxaldehyde (B46971) or a related tryptophan-derived molecule is a likely precursor for the indole portion of this compound. researchgate.net The maleimide ring itself is proposed to be assembled from smaller, primary metabolic building blocks. The biosynthesis of other maleimide-containing natural products has been shown to involve the collaboration of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), suggesting a similar origin for the maleimide core of the aqabamycins. acs.orgresearchgate.netnih.gov
The nitrophenyl group is another key structural feature. The biosynthesis of nitro-containing natural products often involves the modification of aromatic amino acid precursors, such as tyrosine or phenylalanine. researchgate.net It is plausible that a precursor derived from the shikimate pathway undergoes nitration at a specific step in the biosynthetic cascade. Therefore, a nitrated derivative of a simple aromatic acid is a likely intermediate.
Enzymatic Transformations and Key Biosynthetic Enzymes
The assembly of this compound from its proposed precursors would require a series of specific enzymatic transformations. Key enzyme classes likely involved include:
Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS): These large, modular enzymes are frequently responsible for the assembly of the core scaffolds of complex secondary metabolites in bacteria. kegg.jpresearchgate.net In the case of this compound, a hybrid PKS-NRPS system is hypothesized to be responsible for the formation of the maleimide ring and the attachment of the side chains. The biosynthesis of prodigiosin, another pigment from Vibrio species, also involves NRPS-like mechanisms. wikipedia.orgfrontiersin.org
Oxidoreductases: A variety of oxidoreductases, including cytochrome P450 monooxygenases, are likely involved in the various hydroxylation and oxidation steps required to form the final structure of this compound. The nitration of the phenyl ring is a critical step, and while the precise mechanism in Vibrio is unknown, in other bacteria, it can be catalyzed by specific nitro-synthases. researchgate.net
Transferases: Acyltransferases and methyltransferases may be involved in modifying the core structure and adding functional groups.
Condensation Enzymes: A final condensation step would be required to link the indolyl and nitrophenyl-maleimide moieties. In the biosynthesis of prodigiosin, a specific condensing enzyme, PigC, is responsible for the final coupling of the two precursor pyrrole (B145914) rings. frontiersin.org A similar enzymatic activity is proposed for the final assembly of this compound.
Genetic Basis of Aqabamycin Biosynthesis
Identification and Characterization of Biosynthetic Gene Clusters
The genes encoding the enzymes responsible for the biosynthesis of secondary metabolites like this compound are typically clustered together on the microbial chromosome in what is known as a biosynthetic gene cluster (BGC). wikipedia.org While the specific BGC for aqabamycins has not yet been identified and characterized, genome mining of various marine Vibrio species has revealed a wealth of BGCs encoding for PKS, NRPS, and other enzymes involved in secondary metabolism. mdpi.comnih.govresearchgate.netswan.ac.uk The producing strain of aqabamycins, a Vibrio sp. isolated from the octocoral Sinularia polydactyla, is expected to harbor a unique BGC responsible for the production of these nitro-maleimide compounds. mdpi.comwikipedia.org Identification and characterization of this BGC would be a critical step in fully understanding the biosynthesis of this compound.
Role of Non-Ribosomal Peptide Synthetases (NRPS) or Polyketide Synthases (PKS)
The proposed involvement of NRPS and PKS in this compound biosynthesis is based on the structural nature of the molecule and the common biosynthetic pathways for similar compounds. kegg.jp
PKS enzymes typically use simple acyl-CoA precursors (e.g., acetyl-CoA, malonyl-CoA) to build polyketide chains through a series of condensation, ketoreduction, dehydration, and enoylreduction reactions. The maleimide ring of this compound could be formed from a polyketide precursor.
NRPS enzymes assemble peptides from amino acid building blocks without the use of ribosomes. An NRPS module could be responsible for activating and incorporating the indole and nitrophenyl precursors.
The biosynthesis of maleimide-containing natural products like the oxaleimides in fungi has been shown to involve a collaborative effort between PKS and PKS-NRPS enzymes. acs.orgresearchgate.netnih.gov A similar hybrid PKS/NRPS system is the most likely candidate for the assembly of the complex this compound structure.
Comparative Biosynthesis Across Aqabamycin Analogues
The aqabamycins comprise a family of related structures (A-G), all sharing the core maleimide scaffold but differing in their substitution patterns. nih.gov This structural diversity suggests a divergent biosynthetic pathway where a common intermediate is modified by a series of tailoring enzymes to generate the different analogues.
For instance, the differences between this compound and other analogues could arise from:
Differential hydroxylation or methylation: The action of specific hydroxylases or methyltransferases on a common precursor could lead to the observed structural variations.
Alternative precursor incorporation: The NRPS or PKS machinery might exhibit some flexibility, allowing for the incorporation of slightly different building blocks.
Post-PKS/NRPS modifications: The final products of the main biosynthetic assembly line could be substrates for a variety of tailoring enzymes that add or modify functional groups.
Understanding the genetic and enzymatic basis for these variations would provide valuable insights into the evolution of secondary metabolite pathways and could be exploited for the combinatorial biosynthesis of novel analogues.
Biotransformation Studies and Metabolic Engineering Potential
Currently, there is a lack of published biotransformation studies specifically focused on this compound. However, the elucidation of its biosynthetic pathway would open up significant opportunities for metabolic engineering and biotransformation.
By identifying and characterizing the BGC, it would be possible to:
Overproduce this compound: Overexpression of the entire BGC or key regulatory genes in the native producer or a heterologous host could lead to increased yields of the compound.
Generate Novel Analogues: Through combinatorial biosynthesis, genes from other biosynthetic pathways could be introduced to create novel "unnatural" natural products with potentially improved or novel biological activities. This could involve swapping PKS or NRPS modules or introducing different tailoring enzymes.
Elucidate Enzyme Mechanisms: The individual enzymes of the pathway could be expressed and characterized, providing a deeper understanding of their catalytic mechanisms and substrate specificities.
The total synthesis of Aqabamycin G has been achieved, which can provide a chemical platform for generating derivatives. researchgate.netfrontiersin.org However, a synthetic biology approach, informed by a detailed understanding of the biosynthesis, would offer a more sustainable and potentially more versatile route to new aqabamycin-based compounds.
Chemical Synthesis and Analog Design
Total Synthesis Strategies for Aqabamycin Analogues (e.g., Aqabamycin G)
The retrosynthetic analysis of aqabamycin G identified the key carbon-carbon bond disconnection between the maleimide (B117702) core and the nitroaryl ring. This approach simplifies the target molecule into two main fragments: an indolylmaleimide intermediate and an aryldiazo species. This strategy allows for a convergent synthesis where the two key fragments are prepared separately and then coupled in a later step.
The synthesis of aqabamycin G and its analogues generally does not involve the creation of chiral centers, as the core structure is planar. However, stereoselectivity would become a critical consideration in the synthesis of hydrogenated analogues or derivatives with stereogenic centers on the side chains. In such cases, established methodologies for stereoselective Michael additions, aldol (B89426) reactions, or asymmetric hydrogenations could be employed to control the desired stereochemistry.
The construction of the 3,4-disubstituted maleimide core is a pivotal aspect of the synthesis of aqabamycins. Several methods have been developed for the synthesis of such derivatives. One prominent strategy involves a Heck-Matsuda reaction, which was successfully utilized in the total synthesis of aqabamycin G. This reaction facilitates the coupling of the indolylmaleimide intermediate with the aryldiazonium salt. Alternative strategies for constructing the maleimide core include Perkin-type condensations of substituted acetamides with oxoacetate esters and Grignard-based routes using dichloromaleimides.
Semi-Synthesis Approaches for Structural Diversification
Currently, there is limited published research on the semi-synthesis of aqabamycin C, which would involve chemical modification of the natural product. However, the chemical structure of this compound presents several opportunities for semi-synthetic diversification. The phenolic hydroxyl group could be a target for alkylation, acylation, or glycosylation to explore the impact of this modification on biological activity. Furthermore, the nitro group could potentially be reduced to an amine, which could then be further functionalized. The indole (B1671886) nitrogen also presents a site for potential modification.
Development of Synthetic Analogues and Derivatives
The development of synthetic analogues of this compound is crucial for understanding its structure-activity relationship and for optimizing its biological properties. Research in this area has led to the synthesis of a variety of indolylmaleimide derivatives. These efforts include the synthesis of 3-amino-4-indolylmaleimides and 3-amido-4-indolylmaleimides from a common 3-bromo-4-indolylmaleimide precursor. Additionally, various 3-(7-azaindoyl)-4-indolylmaleimides have been synthesized and evaluated for their biological activities. These studies demonstrate the feasibility of modifying both the indole and the second aryl substituent on the maleimide core to generate a diverse library of aqabamycin analogues.
Biological Activities and Molecular Mechanisms of Action
Evaluation of Cytotoxic Properties
In addition to its antibacterial effects, Aqabamycin C has been assessed for its potential to inhibit the growth of human cancer cells.
The cytotoxic activity of this compound was evaluated as part of the initial characterization of the aqabamycin family of compounds. researchgate.netresearchgate.net These studies measured the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell viability in vitro. While related compounds like Aqabamycin E have shown moderate cytotoxicity against the human breast adenocarcinoma cell lines MDA-MB-231 and MCF-7, specific IC50 values for this compound were also determined. researchgate.netfrontiersin.org
| Cancer Cell Line | Cancer Type | IC50 (µg/mL) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma (ER+) | 10 |
The data shows that this compound possesses cytotoxic activity against the MCF-7 cell line.
The precise molecular mechanisms underlying the cytotoxic effects of this compound have not yet been fully elucidated in published research. While many marine alkaloids exert their anticancer effects by inducing cellular pathways such as apoptosis (programmed cell death) or causing cell cycle arrest, specific studies detailing these mechanisms for this compound are not available. frontiersin.orgresearchgate.netdntb.gov.ua Therefore, it remains an area for future investigation to determine if the observed cytotoxicity is mediated through apoptosis induction, cell cycle disruption, or other cellular modulation pathways.
Advanced Spectroscopic and Structural Analysis Methodologies
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) was instrumental in determining the precise molecular formula of Aqabamycin C. This technique measures the mass-to-charge ratio of ions with high accuracy, allowing for the unambiguous determination of elemental composition. For this compound, HRMS data, likely obtained through electrospray ionization (ESI), would have provided a highly accurate mass measurement, distinguishing its molecular formula from other potential candidates with the same nominal mass. This precise mass is a foundational piece of data in the structure elucidation process, confirming the presence and number of carbon, hydrogen, nitrogen, and oxygen atoms. goettingen-research-online.degoettingen-research-online.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone for the complete structural assignment of this compound, providing detailed information about the carbon-hydrogen framework. goettingen-research-online.desemanticscholar.org
One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offered the initial overview of the molecule's structure.
The ¹H NMR spectrum of this compound revealed signals corresponding to the different types of protons present in the molecule. The spectrum indicated the presence of a phenyl group and a 1,2,4-trisubstituted aromatic ring, which was identified as a 4-hydroxy-3-nitrophenyl residue. goettingen-research-online.de
The ¹³C NMR spectrum of this compound provided information on all the carbon atoms in the molecule. Key signals included those for two carbonyl carbons in the maleimide (B117702) ring, an oxygenated sp² carbon, and various other sp² quaternary and methine carbons corresponding to the aromatic rings. goettingen-research-online.deresearchgate.net
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |
|---|---|---|
| 2, 5 | 169.9, 169.8 | - |
| 3 | 136.1 | - |
| 4 | 156.2 | - |
| 1' | - | - |
| 2', 6' | - | - |
| 3', 5' | - | - |
| 4' | - | - |
| 1'' | - | - |
| 2'' | - | 8.29 (d, 2.2) |
| 3'' | 136.1 | - |
| 4'' | 156.2 | - |
| 5'' | - | 7.61 (dd, 8.7, 2.2) |
| 6'' | - | 7.09 (d, 8.8) |
Note: Specific assignments for all carbons and protons require 2D NMR data. The provided data is based on characteristic shifts for the identified fragments. goettingen-research-online.de
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments were crucial for assembling the molecular fragments identified by 1D NMR and establishing the final structure of this compound. epfl.chresearchgate.netua.es
COSY (Correlation Spectroscopy): This experiment identified proton-proton couplings within the same spin system. For this compound, H,H COSY confirmed the presence of the two distinct aromatic fragments. goettingen-research-online.deepfl.ch
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlated each proton signal with its directly attached carbon atom, allowing for the definitive assignment of many carbon resonances. epfl.chresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. HMBC was essential in connecting the different structural fragments of this compound. For instance, correlations between protons on the aromatic rings and the quaternary carbons of the maleimide ring (C-3 and C-4) established the connectivity of the phenyl and the 4-hydroxy-3-nitrophenyl groups to the central maleimide core. goettingen-research-online.deepfl.ch
NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry through space correlations, NOESY can also aid in structural confirmation by showing spatial proximity between protons that are not necessarily coupled. epfl.chresearchgate.net
Through the combined interpretation of these 2D NMR spectra, the complete planar structure of this compound as 3-(4-hydroxy-3-nitrophenyl)-4-phenylpyrrole-2,5-dione was unequivocally established. goettingen-research-online.de
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net In the analysis of this compound, the IR spectrum would have shown characteristic absorption bands confirming the presence of key functional groups. These would include strong absorption bands for the carbonyl (C=O) groups of the maleimide ring, likely around 1700 cm⁻¹. Additionally, bands corresponding to O-H stretching from the hydroxyl group, N-O stretching from the nitro group, and C-H and C=C stretching from the aromatic rings would be expected, providing further evidence for the proposed structure. goettingen-research-online.deresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems, or chromophores, within a molecule. nih.gov The UV-Vis spectrum of this compound would be characterized by absorption maxima corresponding to the electronic transitions within its extended π-system, which includes the phenyl ring, the nitrophenyl ring, and the maleimide moiety. The position and intensity of these absorption bands are indicative of the extent of conjugation and the nature of the chromophore, which in this case is significantly influenced by the presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the aromatic ring. goettingen-research-online.de
Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
Chiroptical methods, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. capes.gov.brnih.govnih.gov Although this compound itself is achiral and therefore does not exhibit an ECD spectrum, related chiral natural products often require this technique for full stereochemical elucidation. In such cases, the experimental ECD spectrum is compared with theoretical spectra calculated for different possible stereoisomers using methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration. This approach is a powerful tool for resolving stereochemical ambiguities that cannot be addressed by NMR or mass spectrometry alone. nih.gov
Ecological Roles and Biotechnological Significance
Role of Aqabamycins in Marine Microbial Interactions
Aqabamycin C is produced by a Vibrio species isolated from the surface of the soft coral Sinularia polydactyla in the Red Sea. nih.govresearchgate.net Bacteria that colonize the surfaces of marine invertebrates are known to produce a diverse arsenal (B13267) of chemical compounds that are believed to play a protective role for their host against pathogens and fouling organisms. researchgate.net The production of secondary metabolites by symbiotic microorganisms is a key factor in the chemical mediation of interactions among marine organisms, including defense against competitors. mdpi.com
Vibrio species are particularly abundant on the surfaces of marine macroorganisms like corals, where they can engage in commensal, symbiotic, or pathogenic relationships. nih.gov The secondary metabolites produced by these bacteria are crucial in these interactions. In the context of the coral holobiont—the coral animal and its associated community of microorganisms—bacteria can provide a first line of defense by producing antimicrobial compounds. frontiersin.orgfrontiersin.org These compounds can inhibit the growth of pathogenic bacteria and prevent their colonization of the coral surface. researchgate.netroyalsocietypublishing.org
Potential as Lead Compounds for Antimicrobial Agent Development
The rise of antibiotic resistance is a major global health concern, necessitating the discovery of novel antimicrobial agents. biodiversityjournal.com Marine bacteria have emerged as a promising source of new therapeutic compounds with unique structures and mechanisms of action. frontiersin.orgnih.gov this compound, as a member of the nitro maleimide (B117702) class of compounds, has been identified as a potential lead for the development of new antimicrobial drugs. researchgate.net
The maleimide scaffold itself is recognized as a promising structure for the development of antimicrobial agents, with various natural and synthetic maleimides exhibiting antibacterial, antifungal, and anticancer activities. tandfonline.com The nitro group (NO2) is also a well-known pharmacophore that can confer significant biological activity to a molecule. mdpi.com In the case of the aqabamycins, the nitro substitution has been shown to increase their antibacterial activity when compared to non-nitrated analogs. goettingen-research-online.de
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of pathogens is not extensively detailed in the available literature, the broader family of aqabamycins has shown notable antibacterial effects. For instance, a mixture of Aqabamycin E and F exhibited MIC values between 3.15 and 25 µg/ml against various bacteria. goettingen-research-online.de The antibacterial activity of these compounds suggests that they could be effective against both Gram-positive and Gram-negative bacteria. researchgate.net The unique chemical structure of this compound and its biological activity make it a valuable candidate for further investigation and development in the search for new antibiotics. frontiersin.org
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| Aqabamycin E/F Mixture | Bacillus subtilis | <12.5 |
| Micrococcus luteus | <12.5 | |
| Escherichia coli | <12.5 | |
| Proteus vulgaris | <25 |
Exploration of Environmental and Biotechnological Applications
Beyond their potential in medicine, secondary metabolites from marine bacteria have a wide range of potential biotechnological applications. nih.gov These include roles in bioremediation, as biosurfactants, and in various industrial processes. nih.gov The unique chemical properties of compounds like this compound may lend themselves to novel applications.
One interesting explored application for the aqabamycin family of compounds is in the prevention of metal corrosion. A theoretical study using Density Functional Theory (DFT) investigated the potential of nitro-substituted maleimides, including the aqabamycins, as environmentally friendly corrosion inhibitors for aluminum and iron. researchgate.net The study suggested that these compounds could form a protective layer on the metal surface, thereby inhibiting corrosion. researchgate.net This points to a potential application in the development of "green" anti-corrosive agents derived from natural sources. researchgate.net
Furthermore, the maleimide functional group is widely used in bioconjugation chemistry for labeling and crosslinking proteins and other biomolecules. nih.gov While this application has not been specifically explored for this compound, the presence of this reactive group in its structure opens up possibilities for its use as a tool in biochemical research.
Contribution to the Understanding of Marine Chemical Ecology
The discovery and study of novel marine natural products like this compound significantly contribute to our understanding of marine chemical ecology. mdpi.com This field investigates the role of chemicals in the interactions between organisms in the marine environment. The isolation of this compound from a Vibrio species living on a soft coral highlights the importance of host-microbe symbioses and the chemical communication that underpins these relationships. researchgate.netresearchgate.net
The production of a specific suite of secondary metabolites, such as the aqabamycins, by a coral-associated bacterium suggests a co-evolutionary relationship where the microbe may provide chemical defense to the host. royalsocietypublishing.orgnih.gov Studying these interactions provides insights into how coral reefs, which are complex and diverse ecosystems, function at a molecular level. frontiersin.orgfrontiersin.org
The identification of novel chemical structures from marine microorganisms also expands our knowledge of the biosynthetic capabilities of these organisms. nih.gov The aqabamycins, with their unusual nitro-substituted maleimide structure, are an example of the chemical novelty that can be found in underexplored marine habitats. nih.govresearchgate.net This, in turn, can spur further research into the biosynthetic pathways responsible for producing these compounds and their ecological functions. rsc.org Ultimately, the study of compounds like this compound enriches our understanding of the chemical language that governs life in the sea.
Concluding Perspectives and Future Research Trajectories
Current Challenges in Aqabamycin Research and Development
The journey of a natural product from discovery to clinical application is fraught with challenges, and Aqabamycin C is no exception. A primary hurdle is the sustainable supply of the compound. The original isolation source is a Vibrio bacterium associated with a soft coral, which makes large-scale harvesting from the natural environment ecologically untenable. researchgate.netmdpi.com While laboratory fermentation of the producing Vibrio sp. WMBA is possible, natural product yields are often low, making it difficult to obtain sufficient quantities for extensive biological testing and preclinical development. researchgate.netresearchgate.net
Furthermore, the structural complexity of the aqabamycins can pose significant challenges for total chemical synthesis, potentially rendering the process costly and inefficient for large-scale production. The successful synthesis of the related Aqabamycin G highlights the feasibility of synthetic routes, but also underscores the intricate, multi-step processes required. nih.gov Another significant challenge lies in the limited understanding of its specific biosynthetic pathway and regulatory mechanisms within the native Vibrio strain. ulisboa.pt Without this knowledge, rationally optimizing production through fermentation is a difficult task. The general difficulty in cultivating many marine microorganisms under laboratory conditions also presents a broader challenge for the discovery of similar compounds. ulisboa.pt
Opportunities for Biosynthetic Engineering and Chemoenzymatic Synthesis
Overcoming the supply issue is paramount, and modern biotechnological approaches offer promising solutions. A key opportunity lies in biosynthetic engineering . The first step involves identifying the complete biosynthetic gene cluster (BGC) responsible for aqabamycin production in the native Vibrio species. nih.gov Once identified, this BGC can be transferred into a more tractable and high-yielding heterologous host, such as Escherichia coli or Streptomyces, for optimized and scalable production. mdpi.comgoogle.com This strategy not only circumvents the need for cultivating the original marine bacterium but also allows for genetic manipulation to potentially increase yields or generate novel, more potent analogues. nih.gov
Chemoenzymatic synthesis represents another powerful strategy. This approach combines the efficiency and stereoselectivity of enzymatic reactions with the versatility of chemical synthesis. nih.gov Researchers can use key enzymes from the aqabamycin biosynthetic pathway to create complex intermediates that are difficult to produce through traditional chemistry, which can then be modified using synthetic reactions to complete the synthesis of this compound or create a library of derivatives. The total synthesis of Aqabamycin G provides a foundational blueprint for such endeavors. nih.govresearchgate.net
Integration of Omics Technologies for Accelerated Discovery
The integration of "omics" technologies is revolutionizing natural product research and offers a clear path to accelerate the development of this compound. nih.govmdpi.com
Genomics: By sequencing the genome of the producing Vibrio sp. WMBA, researchers can use bioinformatic tools to rapidly identify the putative BGC for aqabamycins. nih.govuic.edu This genomic-driven approach is far more efficient than traditional methods and provides the genetic blueprint needed for biosynthetic engineering. frontiersin.org
Transcriptomics: This technology analyzes the expression of genes under different culture conditions. It can reveal the specific triggers and regulatory networks that activate the aqabamycin BGC, providing critical insights for optimizing fermentation conditions to maximize yield. nih.gov
Metabolomics: Advanced mass spectrometry-based metabolomics can create a detailed chemical profile of the Vibrio strain's output. researchgate.net This allows researchers to track the production of this compound, identify related pathway intermediates, and quickly dereplicate (i.e., rule out) known compounds, focusing efforts on novel structures. x-mol.com
A multi-omics approach, which integrates these data streams, provides the most powerful strategy. nih.govuic.edu By linking genomic data (the potential to produce a compound) with transcriptomic (gene expression) and metabolomic (the actual compound being produced) data, researchers can definitively connect the this compound molecule to its corresponding gene cluster, fully elucidating its biosynthesis and paving the way for rational engineering. researchgate.net
Strategic Directions for Addressing Global Antimicrobial Resistance
The rise of antimicrobial resistance (AMR) is a critical global health threat, creating an urgent need for new antibiotics with novel mechanisms of action. mdpi.com this compound, with its unusual nitro-substituted maleimide (B117702) scaffold, represents a promising starting point. mdpi.com
A primary strategic direction is to conduct a thorough investigation into its mechanism of action . Understanding how this compound inhibits bacterial growth is crucial to determine if it acts on a new target, which would make it effective against pathogens that have developed resistance to existing drug classes. biosynth.com Its activity against Gram-positive bacteria has been established, and further screening against a broad panel of clinically relevant, multidrug-resistant pathogens (e.g., MRSA, VRE) is a critical next step. mdpi.comresearchgate.net
Another key direction is the exploration of the structure-activity relationship (SAR) . By generating analogues of this compound through biosynthetic engineering or chemoenzymatic synthesis, researchers can identify the specific parts of the molecule essential for its antibacterial activity. mdpi.com This knowledge can then be used to design and synthesize optimized versions of the compound with enhanced potency, better pharmacological properties, and a broader spectrum of activity. Given its demonstrated cytotoxic properties, SAR studies would also be essential to decouple the desired antibacterial effects from unwanted toxicity to human cells. nih.govfrontiersin.org
Data Tables
Table 1: Minimum Inhibitory Concentration (MIC) of Aqabamycin Compounds
This table displays the antibacterial activity of various aqabamycin compounds against select microorganisms, as determined by the serial dilution assay. Data is presented in μg/mL.
| Compound | Micrococcus luteus | Bacillus subtilis | Bacillus brevis |
| Aqabamycin B | 5 | 10 | 5 |
| This compound | 10 | 10 | 5 |
| Aqabamycin D | 50 | 50 | 25 |
| Aqabamycin E/E' | 2.5 | 5 | 2.5 |
| Aqabamycin G | 10 | 10 | 5 |
Data sourced from Al-Zereini et al., 2010. nih.govresearchgate.net
Q & A
Q. What is the structural basis of Aqabamycin C, and how is it elucidated in comparison to other Aqabamycin derivatives?
- Methodological Answer : Structural elucidation relies on advanced spectroscopic techniques. For this compound (<103c>), NMR (125 MHz, CDCl) reveals 16 carbon signals, including two carbonyls (173.3 and 173.1 ppm) and sp-hybridized carbons (e.g., 60.8 and 156.2 ppm). HSQC (Figure 133) confirms seven sp-methyl groups, while HMBC correlations resolve aromatic substituents . Comparative analysis with Aqabamycin B (<103b>) shows distinct nitro-maleimide patterns via SnCl-HCl colorimetric assays (orange color indicating nitro-to-amine reduction) .
Q. How was this compound isolated, and what are its primary biological activities?
- Methodological Answer : this compound is isolated from marine Vibrio sp. WMBA1-4 using chromatographic methods (e.g., CHCl/MeOH 9:1, R = 0.44). Cytotoxicity assays against cancer cell lines (data in µg/mL) reveal moderate activity, though specific values for this compound require cross-referencing with structural analogs like Aqabamycin A (LC = 264 µg/mL via HRESIMS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data interpretation for this compound?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping carbonyl signals) are addressed through 2D techniques. For example, HMBC correlations in Aqabamycin B (Figure 131) resolve aromatic ring connectivity, while H,H-COSY fragments distinguish proton networks. For this compound, CDCl-based NMR (300 MHz, Figure 132) clarifies splitting patterns, avoiding solvent-induced shifts seen in DMSO-d .
Q. What methodological considerations are critical for comparing this compound’s cytotoxicity with other derivatives?
- Methodological Answer : Standardize assays using identical cell lines and protocols. For example, Aqabamycin A (103a) shows UV maxima at 232 nm (log ε=4.21) and 384 nm (log ε=3.81), while Aqabamycin B (103b) exhibits distinct λ at 253 nm (log ε=4.30). Ensure LC-MS retention times (e.g., 14.30 min for 103a vs. 13.82 min for 103b) are calibrated to avoid misidentification .
Q. How can researchers design experiments to explore this compound’s biosynthetic pathway?
- Methodological Answer : Use isotopic labeling (e.g., -acetate) in Vibrio sp. cultures, followed by LC-HRESIMS to trace precursor incorporation. Compare gene clusters (e.g., nitro-maleimide synthase homologs) with those in Aqabamycin-producing strains. Structural similarities to Aqabamycin F (103f, CHNO) suggest shared nitration steps .
Q. What analytical challenges arise in detecting this compound’s nitro group, and how are they mitigated?
- Methodological Answer : Nitro groups in Aqabamycins are sensitive to reduction. Use SnCl-HCl assays (orange color indicates amine formation) as a qualitative check. For quantification, combine HRESIMS (e.g., m/z 264.06654 for 103a) with IR (e.g., ν = 2295 cm for nitro stretches) to avoid false positives from degradation products .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in this compound’s reported molecular weight versus empirical data?
- Methodological Answer : Cross-validate HRESIMS ([M-H]) with NMR integration. For example, Aqabamycin F (103f) shows m/z 385.04244 ([M-H]), matching CHNO. Discrepancies may arise from isotopic impurities or solvent adducts; rerun spectra under dry conditions and compare with synthetic standards .
Experimental Design Guidelines
Q. What statistical frameworks are recommended for validating this compound’s bioactivity data?
- Methodological Answer : Apply ANOVA for cytotoxicity assays (n ≥ 3 replicates) and report uncertainty intervals. For example, Aqabamycin A’s EI MS shows 80% abundance at m/z 326.1 ([M]), requiring error margins <0.01 Da. Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
